molecular formula C11H12N2O2S B13879407 methyl (1-methyl-1H-benzimidazol-2-ylsulfanyl)acetate

methyl (1-methyl-1H-benzimidazol-2-ylsulfanyl)acetate

Cat. No.: B13879407
M. Wt: 236.29 g/mol
InChI Key: HZAXAWRURYWUBM-UHFFFAOYSA-N
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Description

Methyl (1-methyl-1H-benzimidazol-2-ylsulfanyl)acetate is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities. This compound, in particular, is characterized by the presence of a benzimidazole ring substituted with a methyl group and a sulfanyl acetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 1-methyl-1H-benzimidazole-2-thiol with methyl bromoacetate under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl (1-methyl-1H-benzimidazol-2-ylsulfanyl)acetate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to yield the corresponding thiol derivative.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Nitro or halogenated benzimidazole derivatives.

Scientific Research Applications

Methyl (1-methyl-1H-benzimidazol-2-ylsulfanyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (1-methyl-1H-benzimidazol-2-ylsulfanyl)acetate involves its interaction with biological macromolecules. The benzimidazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical cellular processes, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    1H-Benzimidazole: The parent compound with a wide range of biological activities.

    2-Methyl-1H-benzimidazole: A methyl-substituted derivative with enhanced biological properties.

    1-Methyl-1H-benzimidazole-2-thiol:

Uniqueness

Methyl (1-methyl-1H-benzimidazol-2-ylsulfanyl)acetate is unique due to the presence of both a methyl group and a sulfanyl acetate moiety, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

methyl 2-(1-methylbenzimidazol-2-yl)sulfanylacetate

InChI

InChI=1S/C11H12N2O2S/c1-13-9-6-4-3-5-8(9)12-11(13)16-7-10(14)15-2/h3-6H,7H2,1-2H3

InChI Key

HZAXAWRURYWUBM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)OC

Origin of Product

United States

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